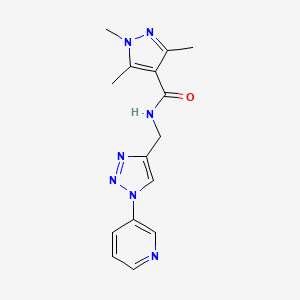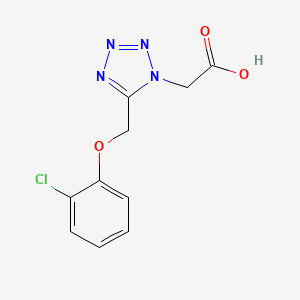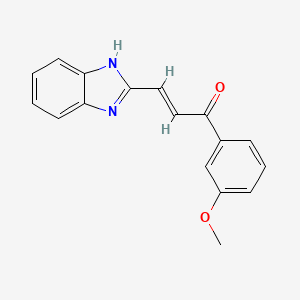
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
作用機序
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, suggesting diverse modes of action depending on the specific derivative and its target .
Biochemical Pathways
Quinazoline derivatives are known to impact various biochemical pathways due to their broad biological activity .
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
Quinazoline derivatives, in general, offer a promising area of study due to their broad spectrum of biological activities .
生化学分析
Biochemical Properties
The biochemical properties of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Bromine Atom: The bromine atom is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is attached to the quinazoline core.
Addition of the But-3-ynyl Group: The but-3-ynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the piperazine moiety can be oxidized to form different products.
Reduction: Reduction reactions can reduce the quinazoline core or the piperazine ring, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bromine atom can lead to the formation of a quinazoline oxide, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.
科学的研究の応用
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Biology: It is used in studies to understand the biological activities of quinazoline derivatives, including their interactions with various biological targets.
Industry: It is used in the development of new materials and chemicals with specific properties, such as catalysts and ligands for various industrial processes.
類似化合物との比較
Similar Compounds
4-(4-But-3-ynylpiperazin-1-yl)quinazoline: Similar structure but lacks the bromine atom.
6-Chloro-4-(4-but-3-ynylpiperazin-1-yl)quinazoline: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline: Similar structure but with a methyl group instead of the but-3-ynyl group.
Uniqueness
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is unique due to the presence of the bromine atom and the but-3-ynyl group, which can significantly influence its biological activities and chemical reactivity. The bromine atom can enhance the compound’s ability to interact with specific biological targets, while the but-3-ynyl group can provide additional sites for chemical modifications and interactions.
特性
IUPAC Name |
6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIONPWQXUDNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)
![3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2888465.png)




![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)
![1-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2888474.png)



![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B2888479.png)
